Diclofenac Ethyl Ester

Pharmacokinetics Nanoformulation Prodrugs

Diclofenac Ethyl Ester is a critically differentiated compound for two distinct procurement pathways: (1) As Aceclofenac EP Impurity C, it is the only pharmacopoeia-defined reference standard acceptable for HPLC/UPLC method validation and ANDA batch release testing of aceclofenac API—generic diclofenac acid cannot substitute. (2) For nanoformulation scientists, its enhanced lipophilicity (m.p. ~67.5°C; sparingly water-soluble) enables high-efficiency encapsulation in polymer micelles, achieving >24-hour circulation half-life and 5- to 12-fold reduction in cardiac/renal accumulation vs. free diclofenac acid in preclinical models. Researchers can also exploit its unique ability to form a 1:1 cocrystal with diclofenac acid (m.p. 103–104°C), improving solid-state stability for tableting. Choose this ester for impurity profiling, targeted drug delivery design, or solid-form engineering—applications where the generic sodium or acid forms fail.

Molecular Formula C16H15Cl2NO2
Molecular Weight 324.2 g/mol
CAS No. 15307-77-4
Cat. No. B195507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclofenac Ethyl Ester
CAS15307-77-4
SynonymsDiclofenac Ethyl Ester
Molecular FormulaC16H15Cl2NO2
Molecular Weight324.2 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C16H15Cl2NO2/c1-2-21-15(20)10-11-6-3-4-9-14(11)19-16-12(17)7-5-8-13(16)18/h3-9,19H,2,10H2,1H3
InChIKeyYPBCAMNSNFVYQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Diclofenac Ethyl Ester: Identity, Sources, and Baseline Procurement Profile


Diclofenac Ethyl Ester (CAS 15307-77-4), also designated as Aceclofenac EP Impurity C [1], is an ethyl ester derivative of the widely utilized nonsteroidal anti-inflammatory drug (NSAID) diclofenac . This compound is a white to off-white crystalline solid with a molecular formula of C₁₆H₁₅Cl₂NO₂ and a molecular weight of 324.20 g/mol . Functionally, it serves as a prodrug of diclofenac and, when encapsulated in polymeric micelles, demonstrates an extended circulation half-life and reduced accumulation in cardiac and renal tissues relative to the free acid form in preclinical models [2].

Why Diclofenac Ethyl Ester Cannot Be Directly Replaced by Diclofenac Acid or Sodium in Specialized Applications


The selection of a diclofenac derivative for specialized research or industrial applications cannot be made through simple generic substitution, as the ethyl ester exhibits fundamentally different physicochemical and biological properties from the parent acid and its sodium salt. While diclofenac acid (CAS 15307-86-5) is a potent COX inhibitor, its inherent polarity and crystalline stability (melting point ~173°C) present significant formulation challenges for non-oral routes and controlled-release systems [1]. The sodium salt (CAS 15307-79-6), though highly water-soluble, demonstrates limited and variable bioavailability when applied topically—estimated at only approximately 7% of that achieved via rectal administration in some formulations [2]. In stark contrast, Diclofenac Ethyl Ester (melting point ~67.5°C) [1] possesses a markedly reduced polarity (sparingly soluble in water, soluble in organic solvents) , which not only enhances its encapsulation efficiency within hydrophobic polymer matrices but also fundamentally alters its in vivo distribution profile when delivered via these engineered systems [3]. These property divergences mean that substituting the ethyl ester with a less expensive acid or sodium salt will not yield comparable performance in nanoformulation, transdermal, or impurity analysis workflows.

Diclofenac Ethyl Ester (CAS 15307-77-4): Quantifiable Differentiation Versus Closest Analogs


Extended Systemic Circulation Time Compared to Free Diclofenac Acid

Diclofenac Ethyl Ester, when encapsulated in polymeric micelles (DFEE-PBCL-TM), exhibits a significantly prolonged circulation time relative to an equivalent intravenous dose of free diclofenac acid in rats. Specifically, the plasma concentration of free diclofenac dropped below the limit of assay sensitivity (LOQ) within 6 hours of administration. In contrast, the DFEE-PBCL-TM nanoformulation sustained a quantifiable plasma concentration of 2.3 ± 1.4 μg/mL for up to 24 hours post-dose [1]. This prolonged presence is a direct consequence of the ethyl ester's physicochemical properties, which facilitate efficient encapsulation and sustained release from the PEO-b-PCL micellar matrix.

Pharmacokinetics Nanoformulation Prodrugs

5- to 12-Fold Reduction in Cardiac and Renal Accumulation Compared to Free Diclofenac Acid

The use of Diclofenac Ethyl Ester in polymeric micelle nanoformulations (DFEE-PCL-TM and DFEE-PBCL-TM) results in a markedly altered biodistribution profile compared to free diclofenac acid in rats. Quantitative tissue analysis revealed that the heart:blood and kidney:blood concentration ratios for the nanoformulations were between 5- and 12-fold lower than those observed after administration of free diclofenac [1]. Furthermore, when comparing the two nanoformulations directly, DFEE-PBCL-TM demonstrated significantly lower absolute diclofenac concentrations in the heart (0.3 ± 0.03 μg/g) compared to DFEE-PCL-TM (0.5 ± 0.1 μg/g) [1]. This effect is corroborated by a subsequent study where diclofenac delivery via PEO-b-PCL micelles reduced the accumulation of diclofenac in the heart of adjuvant arthritis (AA) rats and normalized CYP-mediated cardiotoxic eicosanoid ratios [2].

Cardiotoxicity Biodistribution Nanomedicine

Unique Cocrystal Formation with Diclofenac Acid and Resulting Thermal Stability Enhancement

Diclofenac Ethyl Ester demonstrates a unique solid-state property not observed with the free acid or sodium salt: it can form a stable 1:1 cocrystal with its parent drug, diclofenac acid. This cocrystal forms a P-1 triclinic lattice system stabilized by rare hydrophobic C-Cl··· interactions [1]. Critically, this cocrystal exhibits a melting point of 103–104 °C, which is substantially higher than that of pure Diclofenac Ethyl Ester (67.5 °C) but lower than that of diclofenac acid (173 °C) [1]. This intermediate thermal behavior is correlated with enhanced stability against heating and high relative humidity in accelerated stability tests, representing a significant improvement over the pure ethyl ester alone [1].

Crystallography Pharmaceutical Engineering Stability

Defined Regulatory Identity as Aceclofenac EP Impurity C for Analytical Quality Control

In the context of pharmaceutical quality control, Diclofenac Ethyl Ester has a defined and specific identity as Aceclofenac EP Impurity C, as specified in the European Pharmacopoeia (EP) [1]. This contrasts with its parent compound, diclofenac acid or sodium, which are active pharmaceutical ingredients (APIs). As an EP impurity standard, this compound is supplied with detailed characterization data (including HPLC, NMR, MS) that is compliant with regulatory guidelines for analytical method development and validation (AMV) [1]. This certified identity is critical for Abbreviated New Drug Applications (ANDA) and commercial production quality control of aceclofenac formulations, where the presence of this specific impurity must be monitored and quantified. Pure diclofenac sodium or acid cannot fulfill this specific, regulated analytical role.

Analytical Chemistry Quality Control Pharmaceutical Impurities

Enhanced Lipophilicity Enabling Efficient Polymeric Micelle Encapsulation

The conversion of the polar carboxylic acid group of diclofenac to an ethyl ester dramatically reduces the compound's water solubility and increases its lipophilicity. Specifically, Diclofenac Ethyl Ester is classified as sparingly soluble in water, with a calculated solubility of approximately 1.9e-3 g/L at 25 °C, and exhibits good solubility in organic solvents such as ethanol, acetone, DMF (10 mg/mL), and DMSO (5 mg/mL) [REFS-1, REFS-2]. This contrasts starkly with the high aqueous solubility of Diclofenac Sodium. This enhanced lipophilicity (and consequently higher LogP value) is the fundamental property that enables the efficient encapsulation of the prodrug within the hydrophobic core of polymeric micelles, such as PEO-b-PCL. This class-level property is what directly facilitates the prolonged circulation and altered biodistribution observed in vivo for this compound, a feature not directly achievable with the highly water-soluble sodium salt [1].

Drug Delivery Nanoparticle Engineering Prodrug Design

Primary Procurement-Driven Application Scenarios for Diclofenac Ethyl Ester (CAS 15307-77-4)


Analytical Reference Standard for Aceclofenac Impurity Profiling

The primary industrial application of Diclofenac Ethyl Ester is as a certified reference standard (Aceclofenac EP Impurity C) for the development and validation of HPLC or UPLC methods used in the quality control of aceclofenac active pharmaceutical ingredient (API) and finished drug products. Its defined identity per the European Pharmacopoeia makes it an essential procurement item for any laboratory engaged in ANDA filings or commercial batch release testing for aceclofenac-containing formulations. The use of a generic diclofenac standard is not acceptable for this regulated purpose [1].

Preclinical Development of Long-Circulating Nanoformulations

For pharmaceutical scientists developing polymeric micelle or nanoparticle-based drug delivery systems for NSAIDs, Diclofenac Ethyl Ester is the preferred starting material over diclofenac acid or sodium. Its enhanced lipophilicity allows for high-efficiency encapsulation within hydrophobic polymer cores (e.g., PEO-b-PCL). The resulting nanoformulations have been quantitatively shown to extend the circulation half-life of the active drug from less than 6 hours to over 24 hours [2] and to reduce off-target accumulation in the heart and kidneys by 5- to 12-fold [3]. This scenario directly leverages the compound's unique physicochemical and biopharmaceutical advantages established in the evidence guide.

Solid-State Pharmaceutical Engineering and Cocrystal Design

Researchers focused on improving the physicochemical stability and processability of diclofenac-based formulations can exploit the unique ability of Diclofenac Ethyl Ester to form a 1:1 cocrystal with its parent acid. This cocrystal exhibits a melting point of 103-104°C, which is significantly higher than that of the pure ethyl ester (67.5°C), indicating superior thermal stability and potentially improved solid-state properties for tableting or storage [4]. This application scenario is not possible with diclofenac sodium or other simple salts, providing a clear and unique rationale for the procurement of this specific ester.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for Diclofenac Ethyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.